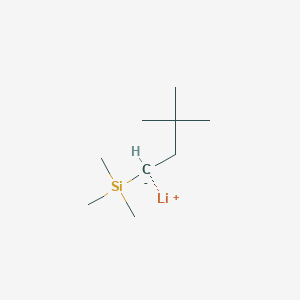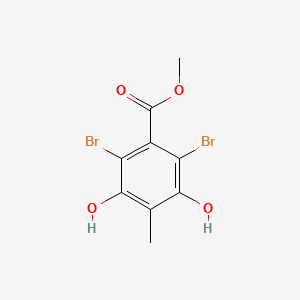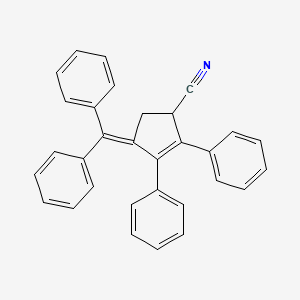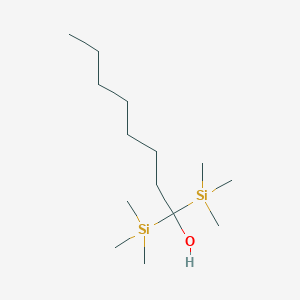
lithium;3,3-dimethylbutyl(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;3,3-dimethylbutyl(trimethyl)silane is an organosilicon compound that features a lithium atom bonded to a 3,3-dimethylbutyl group and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3,3-dimethylbutyl(trimethyl)silane typically involves the reaction of 3,3-dimethylbutyl lithium with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive lithium species. The general reaction scheme is as follows:
3,3-dimethylbutyl lithium+trimethylsilyl chloride→this compound+lithium chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
化学反応の分析
Types of Reactions
Lithium;3,3-dimethylbutyl(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The lithium atom can be substituted by other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be used in the presence of catalysts such as palladium or nickel.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the lithium atom.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: New organosilicon compounds with different functional groups.
科学的研究の応用
Lithium;3,3-dimethylbutyl(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and reactivity.
Industry: The compound is used in the production of silicone-based materials and coatings.
作用機序
The mechanism by which lithium;3,3-dimethylbutyl(trimethyl)silane exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
類似化合物との比較
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the 3,3-dimethylbutyl group.
Triethylsilane: Another organosilicon compound with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: A compound with three trimethylsilyl groups attached to a central silicon atom.
Uniqueness
Lithium;3,3-dimethylbutyl(trimethyl)silane is unique due to the presence of both a lithium atom and a trimethylsilyl group. This combination provides the compound with unique reactivity and stability, making it useful in a variety of chemical transformations and applications.
特性
CAS番号 |
61540-28-1 |
|---|---|
分子式 |
C9H21LiSi |
分子量 |
164.3 g/mol |
IUPAC名 |
lithium;3,3-dimethylbutyl(trimethyl)silane |
InChI |
InChI=1S/C9H21Si.Li/c1-9(2,3)7-8-10(4,5)6;/h8H,7H2,1-6H3;/q-1;+1 |
InChIキー |
MBTRXIZBSXBSDC-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC(C)(C)C[CH-][Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)


![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-](/img/structure/B14588766.png)

![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)
![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)

